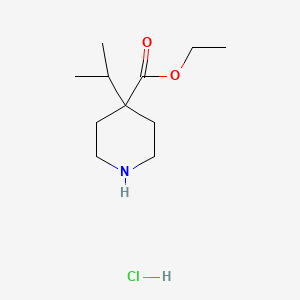

Ethyl 4-isopropyl-4-piperidinecarboxylate hydrochloride

Description

BenchChem offers high-quality Ethyl 4-isopropyl-4-piperidinecarboxylate hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 4-isopropyl-4-piperidinecarboxylate hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 4-propan-2-ylpiperidine-4-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO2.ClH/c1-4-14-10(13)11(9(2)3)5-7-12-8-6-11;/h9,12H,4-8H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLMORSGKUMAHSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CCNCC1)C(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of Ethyl 4-isopropyl-4-piperidinecarboxylate Hydrochloride

Introduction

In the landscape of pharmaceutical and materials science, the precise determination of a novel chemical entity's structure is a cornerstone of innovation and intellectual property. This guide provides an in-depth, technical walkthrough of the methodologies and analytical reasoning required for the structural elucidation of a previously uncharacterized molecule: Ethyl 4-isopropyl-4-piperidinecarboxylate hydrochloride. While this compound serves as our primary case study, the principles and workflows detailed herein are broadly applicable to a wide range of small organic molecules encountered in research and development. Our approach emphasizes a multi-technique strategy, integrating data from mass spectrometry, infrared spectroscopy, and a suite of nuclear magnetic resonance experiments to build a comprehensive and validated molecular portrait. For definitive confirmation, the guide culminates with the gold standard of structure determination: single-crystal X-ray crystallography.

A Strategic Approach to Structure Elucidation

The journey from an unknown sample to a fully characterized structure is a systematic process of hypothesis generation and validation. The chosen analytical techniques are not arbitrary; they are selected to provide complementary pieces of the structural puzzle. High-resolution mass spectrometry will furnish the elemental composition, the foundational blueprint of the molecule. Infrared spectroscopy will then offer a rapid screen for key functional groups, confirming the presence of the ester and the hydrochloride salt. The core of the elucidation will be driven by Nuclear Magnetic Resonance (NMR) spectroscopy, a powerful tool that maps the connectivity of atoms. Finally, single-crystal X-ray crystallography will provide an unambiguous three-dimensional model of the molecule, confirming connectivity, stereochemistry, and crystal packing.

Workflow for Structure Elucidation

Part 1: Foundational Analysis - What Are We Working With?

High-Resolution Mass Spectrometry (HRMS): Determining the Molecular Formula

The first crucial step is to ascertain the elemental composition of the unknown compound. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of the molecular formula.[1][2]

Experimental Protocol: HRMS Analysis

-

Sample Preparation: Dissolve a small quantity (approx. 1 mg) of the sample in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Utilize an Orbitrap or Time-of-Flight (TOF) mass spectrometer.[2]

-

Ionization: Employ electrospray ionization (ESI) in positive ion mode, as the presence of a basic nitrogen in the piperidine ring makes it readily protonated.

-

Data Acquisition: Acquire the spectrum over a mass range appropriate for the expected molecular weight.

-

Data Analysis: The precise mass of the molecular ion ([M+H]⁺) is used to calculate the possible elemental formulas using software that considers isotopic abundances.

Anticipated Results for Ethyl 4-isopropyl-4-piperidinecarboxylate Hydrochloride

For our target molecule, C₁₁H₂₂ClNO₂, the expected monoisotopic mass of the free base (C₁₁H₂₁NO₂) is 199.1572 g/mol . In the positive ion ESI-HRMS spectrum, we would expect to observe the protonated molecule, [M+H]⁺, at an m/z corresponding to the addition of a proton to the free base.

| Ion | Expected Exact Mass (m/z) |

| [C₁₁H₂₂NO₂]⁺ | 200.1645 |

The observation of a peak at m/z 200.1645 with a high degree of mass accuracy (typically < 5 ppm error) would strongly support the molecular formula C₁₁H₂₁NO₂ for the free base of our compound.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.[3] For our target compound, we expect to see characteristic absorption bands for the ester, the secondary amine hydrochloride, and the alkyl groups.

Experimental Protocol: FTIR Spectroscopy

-

Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Scan the sample over the mid-infrared range (typically 4000-400 cm⁻¹).

Anticipated IR Absorption Bands

| Functional Group | Expected Absorption Range (cm⁻¹) | Significance |

| N-H Stretch (Amine Salt) | 2700-2400 (broad) | The broadness is characteristic of the N⁺-H bond in the hydrochloride salt.[4] |

| C-H Stretch (Alkyl) | 2980-2850 | Indicates the presence of sp³ hybridized C-H bonds in the piperidine ring, ethyl group, and isopropyl group. |

| C=O Stretch (Ester) | 1750-1735 | A strong, sharp peak characteristic of an aliphatic ester carbonyl group.[5][6] |

| C-O Stretch (Ester) | 1300-1000 | Two or more bands associated with the C-O single bonds of the ester.[7] |

| N-H Bend (Amine Salt) | 1620-1560 | Characteristic of the NH₂⁺ deformation vibration in a secondary amine salt.[8] |

The presence of these characteristic bands provides strong evidence for the proposed functional groups within the molecule.

Part 2: Unraveling the Connectivity - The Power of NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution.[9] By analyzing the chemical shifts, integrations, and coupling patterns in ¹H NMR, and the chemical shifts in ¹³C NMR, we can piece together the carbon skeleton and the placement of protons.

Logical Flow of NMR Analysis

1D NMR Spectroscopy: The Initial Sketch

Experimental Protocol: 1D NMR

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CDCl₃). The choice of solvent is critical; for a hydrochloride salt, D₂O or DMSO-d₆ are often preferred for solubility.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition: Acquire ¹H, ¹³C, and DEPT spectra.

Anticipated ¹H NMR Data

| Proton Environment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -O-CH ₂-CH₃ (Ethyl) | ~4.1 | Quartet (q) | 2H |

| -O-CH₂-CH ₃ (Ethyl) | ~1.2 | Triplet (t) | 3H |

| -CH(CH ₃)₂ (Isopropyl) | ~0.9 | Doublet (d) | 6H |

| -CH (CH₃)₂ (Isopropyl) | ~2.0 | Septet (sept) | 1H |

| Piperidine Ring Protons | 1.5 - 3.5 | Complex Multiplets | 8H |

| N⁺-H ₂ | Broad, variable | Singlet (s) | 2H |

Anticipated ¹³C NMR and DEPT Data

DEPT (Distortionless Enhancement by Polarization Transfer) experiments are invaluable for determining the number of hydrogens attached to each carbon.[10][11]

| Carbon Environment | Expected Chemical Shift (δ, ppm) | DEPT-135 Signal | DEPT-90 Signal |

| C =O (Ester) | ~175 | No Signal | No Signal |

| -O-C H₂-CH₃ (Ethyl) | ~60 | Negative | No Signal |

| -O-CH₂-C H₃ (Ethyl) | ~14 | Positive | No Signal |

| C -4 (Piperidine, Quaternary) | ~45 | No Signal | No Signal |

| C -2,6 (Piperidine) | ~45-50 | Negative | No Signal |

| C -3,5 (Piperidine) | ~25-30 | Negative | No Signal |

| -C H(CH₃)₂ (Isopropyl) | ~30-35 | Positive | Positive |

| -CH(C H₃)₂ (Isopropyl) | ~17 | Positive | No Signal |

2D NMR Spectroscopy: Connecting the Pieces

While 1D NMR provides the fragments, 2D NMR experiments like COSY, HSQC, and HMBC reveal how these fragments are connected.[12][13]

-

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2 or 3 bonds). We would expect to see correlations between the -O-CH ₂- and -CH ₃ protons of the ethyl group, and between the -CH - and -CH ₃ protons of the isopropyl group. We would also see correlations between adjacent protons on the piperidine ring.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon signal of the atom it is directly attached to. This allows for the unambiguous assignment of carbon signals based on their attached proton signals.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are 2 or 3 bonds away. This is the key experiment for connecting the different spin systems. For example, we would expect to see a correlation from the -O-CH ₂- protons of the ethyl group to the C =O carbon of the ester. We would also expect correlations from the isopropyl -CH - proton to the quaternary C -4 of the piperidine ring, and from the piperidine protons at C-3 and C-5 to the C-4 carbon.

By systematically analyzing the 1D and 2D NMR data, a complete and unambiguous assignment of all proton and carbon signals can be achieved, leading to a proposed structure.

Part 3: The Definitive Answer - Single-Crystal X-ray Crystallography

While the combination of mass spectrometry and NMR provides a very strong case for a particular structure, single-crystal X-ray crystallography provides the ultimate, unambiguous proof of molecular structure in the solid state.[14][15] It reveals the precise three-dimensional arrangement of atoms, bond lengths, bond angles, and intermolecular interactions.

Experimental Protocol: Single-Crystal X-ray Crystallography

-

Crystal Growth: This is often the most challenging step. High-purity material is essential.[16] Common methods include:

-

Slow Evaporation: Dissolve the compound in a suitable solvent and allow the solvent to evaporate slowly over several days to weeks.[17]

-

Vapor Diffusion: Place a solution of the compound in a small vial, which is then placed in a larger sealed container with a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the solution, causing the compound to crystallize.

-

Cooling: Slowly cool a saturated solution of the compound.

-

-

Crystal Selection and Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) is selected under a microscope and mounted on a goniometer head.[18]

-

Data Collection: The crystal is placed in an X-ray diffractometer and irradiated with monochromatic X-rays. The diffraction pattern is collected on a detector.

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods, followed by refinement to obtain the final atomic coordinates and thermal parameters.

The resulting crystal structure would provide definitive confirmation of the connectivity of the ethyl, isopropyl, and piperidine carboxylate moieties, as well as the presence of the chloride counterion and its interactions with the protonated piperidine nitrogen.

Conclusion

The structure elucidation of a novel compound like Ethyl 4-isopropyl-4-piperidinecarboxylate hydrochloride is a multi-faceted process that relies on the synergistic application of modern analytical techniques. By following a logical workflow that begins with establishing the molecular formula and identifying key functional groups, and then progresses to detailed connectivity mapping with NMR, a high degree of confidence in the proposed structure can be achieved. Ultimately, single-crystal X-ray crystallography provides the definitive and unambiguous confirmation of the molecular architecture. This comprehensive approach ensures scientific rigor and provides the solid foundation necessary for further research and development.

References

-

Abraham, R. J., & Mobli, M. (2008). Modelling 1H NMR spectra of organic compounds: theory, applications and NMR prediction software. John Wiley and Sons. [Link]

-

Chemistry LibreTexts. (2024, October 4). 13.12: DEPT ¹³C NMR Spectroscopy. [Link]

-

Marnela, K. M., Moilanen, T., & Jutila, M. (1988). Piperidine ester derivatives in mass spectrometric analysis of fatty acids from human serum phospholipids and cholesteryl esters. Biomedical & Environmental Mass Spectrometry, 16(1-12), 443-446. [Link]

-

Khan, A. [Saad's Academy]. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC [Video]. YouTube. [Link]

-

Heacock, R. A., & Marion, L. (1956). The infrared spectra of secondary amines and their salts. Canadian Journal of Chemistry, 34(12), 1782-1795. [Link]

-

Chemistry LibreTexts. (2020, May 30). 11.10: Determination of the Molecular Formula by High Resolution Mass Spectrometry. [Link]

-

University of Calgary. (n.d.). IR Spectroscopy Tutorial: Esters. [Link]

-

Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. John Wiley & Sons. [Link]

-

University of Rochester, Department of Chemistry. (n.d.). How To: Grow X-Ray Quality Crystals. [Link]

-

Bioanalysis Zone. (2020, April 27). High-resolution mass spectrometry: more than exact mass. [Link]

-

Smith, B. C. (2018, July 1). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. [Link]

-

San Diego State University NMR Facility. (n.d.). 7) Common 2D (COSY, HSQC, HMBC). [Link]

-

Smith, B. C. (2019, September 1). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. [Link]

-

Coles, S. J., & Gale, P. A. (2012). How to Grow Single Crystals for X-ray Analysis by Solution Crystallisation. Chemical Society Reviews, 41(12), 3601-3611. [Link]

-

Gunawan, G., & Nandiyanto, A. B. D. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science and Technology, 6(2), 267-298. [Link]

-

Magritek. (n.d.). Introduction to 13C-NMR and DEPT – Identification of an Alcohol. [Link]

-

Huang, Z., Chekshin, N., & Pol, R. (2021). A framework for automated structure elucidation from routine NMR spectra. Chemical Science, 12(45), 15061-15071. [Link]

-

Chemistry Steps. (n.d.). DEPT NMR: Signals and Problem Solving. [Link]

-

Chemistry LibreTexts. (2021, December 15). 6.3: IR Spectrum and Characteristic Absorption Bands. [Link]

-

Heacock, R. A., & Marion, L. (1956). THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS. Canadian Journal of Chemistry, 34(12), 1782–1795. [Link]

-

Elyashberg, M. E., Williams, A. J., & Martin, G. E. (2004). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. Journal of Chemical Information and Computer Sciences, 44(4), 1371-1382. [Link]

-

University of Zurich, Department of Chemistry. (n.d.). Preparation of Single Crystals for X-ray Diffraction. [Link]

-

ResolveMass Laboratories Inc. (2026, January 1). High Resolution Mass Spectrometry (HRMS) Analysis. [Link]

-

Jones, P. G. (2018). Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom (pp. 129-133). Royal Society of Chemistry. [Link]

-

The Organic Chemistry Tutor. (2019, March 18). Formula determination by high resolution mass spectrometry [Video]. YouTube. [Link]

-

Afonin, A. V. (2015). Identification and structure elucidation by NMR spectroscopy. Russian Chemical Reviews, 84(8), 753-779. [Link]

-

The Cynical Chemist. (2023, June 9). DEPT Carbon NMR Spectroscopy [Video]. YouTube. [Link]

-

Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]

-

UCLA Chemistry and Biochemistry. (n.d.). Table of Characteristic IR Absorptions. [Link]

- Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH.

-

Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis (Doctoral dissertation, University of Glasgow). [Link]

-

Hughes, D. L. (2024, October 16). How to grow crystals for X-ray crystallography. IUCrJ, 11(Pt 6), 663-677. [Link]

-

Analytical Community. (n.d.). Analytical Precision: Using High-Resolution Mass Spectrometry for Scientific Discovery. [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

-

Kato, C. (2024, November 20). Chapter 6: Single Crystal X-ray Structure Analysis. In Advanced Coordination Chemistry. IntechOpen. [Link]

-

ResearchGate. (n.d.). Characteristic IR bands of the ester group [Image]. [Link]

-

University of Wisconsin-Madison, Department of Chemistry. (2017, May 1). Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra. Explanation of DEPT spectra. [Link]

-

ResearchGate. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. [Link]

-

University of York, Chemistry Teaching Labs. (n.d.). scXRD: Growing single crystals. [Link]

-

ResearchGate. (2004). Structure Elucidation from 2D NMR Spectra Using the StrucEluc Expert System: Detection and Removal of Contradictions in the Data. [Link]

-

Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. European Journal of Organic Chemistry, 2008(12), 2071-2087. [Link]

-

All In Chemistry. (2022, December 2). Lec-30 || Fragmentation pattern of esters || Methyl & higher esters || MacLafferty rearrangement [Video]. YouTube. [Link]

-

Chemistry LibreTexts. (2022, September 24). 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. [Link]

-

ResearchGate. (n.d.). Figure S7. 13 C NMR spectrum of 1H amine (as the HCl ammonium salt) [Image]. [Link]

-

Excillum. (n.d.). Small molecule crystallography. [Link]

-

University of Coimbra. (n.d.). Determination of crystal structure by single crystal X-ray diffraction. [Link]

-

Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. resolvemass.ca [resolvemass.ca]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. uanlch.vscht.cz [uanlch.vscht.cz]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. cdnsciencepub.com [cdnsciencepub.com]

- 9. A framework for automated structure elucidation from routine NMR spectra - Chemical Science (RSC Publishing) DOI:10.1039/D1SC04105C [pubs.rsc.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. web.uvic.ca [web.uvic.ca]

- 12. youtube.com [youtube.com]

- 13. Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. rigaku.com [rigaku.com]

- 15. excillum.com [excillum.com]

- 16. How To [chem.rochester.edu]

- 17. Chemistry Teaching Labs - scXRD: Growing single crystals [chemtl.york.ac.uk]

- 18. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]

An In-Depth Technical Guide to Ethyl 4-isopropyl-4-piperidinecarboxylate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of Ethyl 4-isopropyl-4-piperidinecarboxylate hydrochloride, a substituted piperidine derivative of significant interest in medicinal chemistry and drug discovery. We will delve into its fundamental physicochemical properties, outline a robust synthetic pathway, detail methods for its analytical characterization, and explore its potential applications as a scaffold in the development of novel therapeutics.

Core Compound Characteristics

Ethyl 4-isopropyl-4-piperidinecarboxylate hydrochloride is a quaternary carbon-containing piperidine derivative. The hydrochloride salt form enhances its stability and solubility in aqueous media, which is advantageous for biological testing and formulation development.

Physicochemical Properties

A summary of the key physicochemical properties is presented in the table below. The molecular weight has been confirmed through multiple sources and calculation from its molecular formula.

| Property | Value | Source |

| CAS Number | 1186663-19-3 | [1][2] |

| Molecular Formula | C₁₁H₂₂ClNO₂ | [1][2] |

| Molecular Weight | 235.75 g/mol | [1][2] |

| Canonical SMILES | CCOC(=O)C1(CCNCC1)C(C)C.Cl | Inferred from structure |

| Physical Form | Expected to be a solid | [3] |

Synthesis and Purification: A Strategic Approach

The synthesis of 4,4-disubstituted piperidines, such as the target compound, is a key process in the generation of novel chemical entities for drug discovery.[4] A logical and efficient synthetic strategy is crucial for obtaining the desired product in high purity and yield. The proposed synthesis of Ethyl 4-isopropyl-4-piperidinecarboxylate hydrochloride commences with the readily available Ethyl 4-piperidinecarboxylate (also known as ethyl isonipecotate).[5]

Synthetic Workflow Diagram

Caption: Proposed synthetic workflow for Ethyl 4-isopropyl-4-piperidinecarboxylate hydrochloride.

Detailed Experimental Protocol

Step 1: N-Protection of Ethyl 4-piperidinecarboxylate

-

Rationale: The secondary amine of the piperidine ring is a nucleophilic site and can interfere with the subsequent base-mediated alkylation step. Therefore, protection of the nitrogen atom is a critical first step. The tert-butyloxycarbonyl (Boc) group is an excellent choice due to its stability under basic conditions and ease of removal under acidic conditions.

-

Procedure:

-

Dissolve Ethyl 4-piperidinecarboxylate (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM).

-

Add a base, for example, triethylamine (TEA, 1.2 eq), to the solution.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in DCM.

-

Allow the reaction to warm to room temperature and stir until completion, as monitored by Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-Boc protected intermediate.

-

Step 2: α-Alkylation of N-Protected Ethyl 4-piperidinecarboxylate

-

Rationale: The introduction of the isopropyl group at the 4-position is achieved via enolate chemistry. A strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) is required to deprotonate the α-carbon to the ester, forming a lithium enolate. This enolate then acts as a nucleophile, attacking an isopropyl electrophile.

-

Procedure:

-

Prepare a solution of LDA (1.1 eq) in anhydrous tetrahydrofuran (THF) and cool it to -78 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Slowly add a solution of N-Boc-ethyl 4-piperidinecarboxylate (1.0 eq) in anhydrous THF to the LDA solution. Stir for a period to ensure complete enolate formation.

-

Add an isopropyl halide (e.g., 2-bromopropane or 2-iodopropane, 1.2 eq) to the reaction mixture.

-

Maintain the temperature at -78 °C and stir until the reaction is complete (monitored by TLC).

-

Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

-

Step 3: N-Deprotection and Hydrochloride Salt Formation

-

Rationale: The final step involves the removal of the Boc protecting group and the concurrent formation of the hydrochloride salt. This is typically achieved in a one-pot procedure by treatment with a strong acid.

-

Procedure:

-

Dissolve the purified N-Boc-ethyl 4-isopropyl-4-piperidinecarboxylate in a suitable solvent such as diethyl ether or 1,4-dioxane.

-

Add a solution of hydrogen chloride in the same solvent (e.g., 2M HCl in diethyl ether) in excess.

-

Stir the mixture at room temperature. The hydrochloride salt will precipitate out of the solution.

-

Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product, Ethyl 4-isopropyl-4-piperidinecarboxylate hydrochloride.

-

Analytical Characterization: A Self-Validating System

The identity and purity of the synthesized Ethyl 4-isopropyl-4-piperidinecarboxylate hydrochloride must be confirmed through a suite of analytical techniques. The combination of these methods provides a self-validating system, ensuring the structural integrity of the compound.

Expected Analytical Data

| Technique | Expected Observations |

| ¹H NMR | The spectrum should show characteristic signals for the ethyl group (a quartet and a triplet), the isopropyl group (a septet and a doublet), and the piperidine ring protons. The integration of these signals should correspond to the number of protons in each group. The presence of the hydrochloride salt may lead to broadening of the N-H proton signal. |

| ¹³C NMR | The spectrum will display signals corresponding to all 11 carbon atoms in the molecule, including the carbonyl carbon of the ester, the quaternary carbon at the 4-position, and the carbons of the ethyl, isopropyl, and piperidine moieties. |

| Mass Spectrometry (ESI-MS) | In positive ion mode, the spectrum should show a prominent peak corresponding to the molecular ion of the free base [M+H]⁺ at m/z 200.16. |

| Infrared (IR) Spectroscopy | The IR spectrum should exhibit characteristic absorption bands for the N-H stretch (as an ammonium salt), C-H stretches, a strong C=O stretch for the ester, and C-N and C-O stretches. |

| Elemental Analysis | The percentage composition of Carbon, Hydrogen, Nitrogen, Chlorine, and Oxygen should be within ±0.4% of the calculated theoretical values for the molecular formula C₁₁H₂₂ClNO₂. |

Illustrative Fragmentation in Mass Spectrometry

Caption: Plausible fragmentation pathways for the molecular ion of Ethyl 4-isopropyl-4-piperidinecarboxylate in ESI-MS.

Applications in Drug Discovery and Development

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of approved drugs and clinical candidates.[6] The introduction of substituents at the 4-position can significantly influence the pharmacological properties of these molecules. Specifically, 4,4-disubstituted piperidines have been investigated for a variety of therapeutic applications.

-

Analgesics: A significant body of research has demonstrated that 4,4-disubstituted piperidines can act as potent analgesic agents, with some analogues showing potency comparable to morphine.[4] These compounds often exert their effects through interaction with opioid receptors.

-

Antiviral Agents: Recent studies have identified 1,4,4-trisubstituted piperidines as inhibitors of viral replication, including for human coronaviruses.[7] The 4,4-disubstitution pattern is crucial for creating a three-dimensional structure that can effectively interact with viral protein targets.

-

Central Nervous System (CNS) Agents: The piperidine nucleus is a common feature in drugs targeting the CNS.[8] The lipophilicity and basicity of the piperidine ring can be fine-tuned through substitution to optimize blood-brain barrier penetration and target engagement.

-

Oncology: Piperidine derivatives have also been explored as potential anti-cancer agents, with various mechanisms of action being reported.

Ethyl 4-isopropyl-4-piperidinecarboxylate hydrochloride, as a member of this important class of compounds, represents a valuable building block for the synthesis of new chemical entities with potential therapeutic applications in these and other disease areas. Its structure allows for further modification at the piperidine nitrogen and the ester functionality, providing a versatile platform for the generation of compound libraries for high-throughput screening and lead optimization.

Conclusion

This technical guide has provided a detailed overview of Ethyl 4-isopropyl-4-piperidinecarboxylate hydrochloride, from its fundamental properties to its synthesis and potential applications. The provided synthetic protocol is based on established and reliable chemical transformations, and the outlined analytical methods will ensure the production of a well-characterized and pure compound. The significance of the 4,4-disubstituted piperidine scaffold in medicinal chemistry underscores the potential of this compound as a valuable tool for researchers and professionals in the field of drug discovery and development.

References

-

Structure-Guided Design of Potent and Selective Covalent Inhibitors Targeting the SARS-CoV-2 Papain-like Protease. ACS Publications. [Link]

- 4-substituted and N-substituted ethyl 4-piperidinecarboxylate compounds and preparation methods thereof.

-

Ethyl 4-piperidinecarboxylate | C8H15NO2 | CID 70770. PubChem. [Link]

-

Synthesis and pharmacological studies of 4,4-disubstituted piperidines: a new class of compounds with potent analgesic properties. PubMed. [Link]

-

Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. Royal Society of Chemistry. [Link]

-

Investigations into the N-dealkylation reaction of protected chelating agents. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

- Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal.

-

Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. ResearchGate. [Link]

-

A Diastereoselective Synthesis of 2,4-Disubstituted Piperidines: Scaffolds for Drug Discovery. ACS Publications. [Link]

-

Regioselective γ Alkylation of ter-Butyl 2,4-dioxopiperidine-1-carboxylate. ResearchGate. [Link]

- The synthetic method of N-benzyl-4-piperidinecarboxaldehyde.

-

A Versatile Class of 1,4,4-Trisubstituted Piperidines Block Coronavirus Replication In Vitro. MDPI. [Link]

-

Ethyl 4-isopropylpiperidine-4-carboxylate hydrochloride. Angene. [Link]

-

Supplementary Information. The Royal Society of Chemistry. [Link]

-

dialkylation on the stability and estrogen receptor interaction of (4R,5S)/(4S,5R)-4,5-bis(4-hydroxyphenyl)-2-imidazolines. PubMed. [Link]

-

Procedure for N-alkylation of Piperidine?. ResearchGate. [Link]

-

4,4'-Bipiperidine | C10H20N2 | CID 736050. PubChem. [Link]

- Process for producing 4-arylpiperidine-3-carbinols and related compounds.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. biosynth.com [biosynth.com]

- 4. Synthesis and pharmacological studies of 4,4-disubstituted piperidines: a new class of compounds with potent analgesic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Ethyl isonipecotate 98 1126-09-6 [sigmaaldrich.com]

- 6. Alkylation of 4-piperidones; intermediates in the synthesis of reduced 2-pyrindin-6-ones - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 7. A Versatile Class of 1,4,4-Trisubstituted Piperidines Block Coronavirus Replication In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 8. guidechem.com [guidechem.com]

Navigating the Synthesis of Ethyl 4-isopropyl-4-piperidinecarboxylate HCl: A Guide to Starting Materials and Strategic Pathways

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The synthesis of Ethyl 4-isopropyl-4-piperidinecarboxylate hydrochloride, a key piperidine-containing scaffold, presents a multi-step challenge requiring careful selection of starting materials and a robust synthetic strategy. This technical guide provides an in-depth analysis of two primary retrosynthetic pathways, detailing the requisite starting materials, the causality behind experimental choices, and the underlying chemical principles.

Introduction

Piperidine derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals.[1][2] Ethyl 4-isopropyl-4-piperidinecarboxylate HCl is a valuable building block, and its synthesis necessitates a strategic approach to construct the quaternary center at the 4-position of the piperidine ring. This guide will explore two viable synthetic routes, one employing a tert-butoxycarbonyl (Boc) protecting group and the other a benzyl (Bn) protecting group, to navigate the synthesis from commercially available precursors to the final hydrochloride salt.

Retrosynthetic Analysis and Proposed Pathways

A logical retrosynthetic disconnection of the target molecule points to 4-isopropyl-4-piperidinecarboxylic acid as a key intermediate. This intermediate can be accessed from a 4-piperidone precursor through the introduction of the isopropyl group and the carboxylate moiety. The piperidine nitrogen's reactivity necessitates a protecting group strategy throughout the synthesis. Two common and effective protecting groups for this purpose are the Boc and benzyl groups, leading to two distinct but analogous synthetic routes.

Caption: Retrosynthetic analysis of Ethyl 4-isopropyl-4-piperidinecarboxylate HCl.

Route 1: The N-Boc Protected Pathway

This route is often favored due to the mild conditions required for the removal of the Boc protecting group.[3][4][5][6][7]

Starting Materials for the N-Boc Route

| Starting Material | Formula | Molecular Weight ( g/mol ) | Key Properties & Role in Synthesis |

| N-Boc-4-piperidone | C₁₀H₁₇NO₃ | 199.25 | Commercially available ketone for Grignard addition.[2][8][9][10][11] |

| Isopropylmagnesium bromide or chloride | (CH₃)₂CHMgBr/Cl | ~147.3 (bromide) | Grignard reagent to introduce the isopropyl group.[12][13][14] |

| Sodium Cyanide | NaCN | 49.01 | Nucleophile for converting the tertiary alcohol to a nitrile. |

| Ethanol | C₂H₅OH | 46.07 | Reagent for esterification.[15][16][17][18][19][20][21] |

| Hydrochloric Acid | HCl | 36.46 | Used for Boc deprotection and final salt formation.[8] |

Experimental Workflow: N-Boc Route

Caption: Synthetic workflow for the N-Boc protected route.

Detailed Protocol Insights:

-

Grignard Reaction: The synthesis commences with the addition of an isopropyl Grignard reagent, such as isopropylmagnesium bromide or chloride, to N-Boc-4-piperidone in an anhydrous ether solvent like THF or diethyl ether. This reaction forms the crucial tertiary alcohol intermediate. Careful control of temperature and moisture is paramount to prevent quenching of the highly reactive Grignard reagent.

-

Conversion to Nitrile: The tertiary alcohol is then converted to the corresponding nitrile. A common method involves converting the alcohol to a good leaving group, followed by substitution with a cyanide salt like sodium cyanide.[22] This step is critical for introducing the carbon atom that will become the carboxylic acid.

-

Nitrile Hydrolysis: The nitrile is subsequently hydrolyzed to the carboxylic acid. This can be achieved under either acidic or basic conditions, with the choice of conditions depending on the stability of the Boc protecting group.[23][24] Strong acidic conditions may prematurely cleave the Boc group, so carefully controlled basic hydrolysis is often preferred.

-

Fischer Esterification: The resulting carboxylic acid undergoes esterification with ethanol, typically under acidic catalysis (e.g., sulfuric acid or p-toluenesulfonic acid), to yield the ethyl ester.[16][17][18][21]

-

Boc Deprotection and Salt Formation: The final steps involve the removal of the Boc protecting group using a strong acid, such as hydrochloric acid in a solvent like dioxane or methanol.[3][8] This deprotection step directly yields the free amine, which is then protonated by the excess acid to form the desired hydrochloride salt.

Route 2: The N-Benzyl Protected Pathway

An alternative strategy employs a benzyl protecting group, which is typically removed via catalytic hydrogenation.[25][26][27][28][29]

Starting Materials for the N-Benzyl Route

| Starting Material | Formula | Molecular Weight ( g/mol ) | Key Properties & Role in Synthesis |

| N-Benzyl-4-piperidone | C₁₂H₁₅NO | 189.25 | Commercially available ketone for Grignard addition.[1][30][31][32] |

| Isopropylmagnesium bromide or chloride | (CH₃)₂CHMgBr/Cl | ~147.3 (bromide) | Grignard reagent to introduce the isopropyl group.[12][13][14] |

| Sodium Cyanide | NaCN | 49.01 | Nucleophile for converting the tertiary alcohol to a nitrile. |

| Ethanol | C₂H₅OH | 46.07 | Reagent for esterification.[15][16][17][18][19][20][21] |

| Palladium on Carbon (Pd/C) | Pd/C | - | Catalyst for hydrogenolysis (debenzylation).[27] |

| Hydrogen Gas | H₂ | 2.02 | Reducing agent for debenzylation. |

| Hydrochloric Acid | HCl | 36.46 | For final salt formation. |

Experimental Workflow: N-Benzyl Route

Caption: Synthetic workflow for the N-benzyl protected route.

Detailed Protocol Insights:

The initial steps of the N-benzyl route, including the Grignard reaction, nitrile formation, hydrolysis, and esterification, are analogous to the N-Boc route, with N-benzyl-4-piperidone serving as the starting ketone.[1][30][31][32]

-

N-Benzyl Deprotection: The key difference lies in the deprotection step. The N-benzyl group is cleaved via catalytic hydrogenolysis, where the N-benzyl protected ester is treated with hydrogen gas in the presence of a palladium on carbon catalyst.[27][28][29] This method is generally clean and efficient.

-

Hydrochloride Salt Formation: Following the removal of the catalyst by filtration, the resulting free base is dissolved in a suitable solvent and treated with hydrochloric acid to precipitate the final hydrochloride salt.

Conclusion

The synthesis of Ethyl 4-isopropyl-4-piperidinecarboxylate HCl is a well-defined process that can be achieved through strategically planned pathways. The choice between an N-Boc and an N-benzyl protecting group strategy will depend on the specific requirements of the synthesis, including available reagents, scalability, and compatibility with other functional groups. Both routes rely on a core set of transformations: Grignard addition to a 4-piperidone, conversion to a nitrile, hydrolysis, esterification, and a final deprotection/salt formation sequence. A thorough understanding of the properties and reactivity of the starting materials is essential for the successful execution of this synthesis.

References

- Walz, A. J., & Bae, S. Y. (2023). Fentanyl Synthesis Using N-BOC-4-Piperidinone.

- CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde - Google Patents. (n.d.).

-

Grignard Reagents Catalog. (n.d.). Oakwood Chemical. Retrieved January 24, 2026, from [Link]

- US3161689A - Process for making grignard reagents - Google Patents. (n.d.).

- CN116924967A - Preparation method of N-benzyl-4-piperidone - Google Patents. (n.d.).

-

Esterification Mechanism: making an ester from a carboxylic acid and an alcohol. (2011, April 11). YouTube. Retrieved January 24, 2026, from [Link]

-

Deprotection of N-benzyl piperidine compound. (2020, February 18). Sciencemadness.org. Retrieved January 24, 2026, from [Link]

- US20170369442A1 - Method for preparing 4-cyanopiperidine hydrochloride - Google Patents. (n.d.).

-

chlorodiisopropylphosphine. (n.d.). Organic Syntheses Procedure. Retrieved January 24, 2026, from [Link]

-

A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. (n.d.). MDPI. Retrieved January 24, 2026, from [Link]

-

Alcohols to Nitriles. (n.d.). Chemistry Steps. Retrieved January 24, 2026, from [Link]

-

Nitrile synthesis by oxidation, rearrangement, dehydration. (n.d.). Organic Chemistry Portal. Retrieved January 24, 2026, from [Link]

- US5756750A - Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions - Google Patents. (n.d.).

-

Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022, November 16). Master Organic Chemistry. Retrieved January 24, 2026, from [Link]

- CN101525313A - 4-substituted and N-substituted ethyl 4-piperidinecarboxylate compounds and preparation methods thereof - Google Patents. (n.d.).

-

Electronic Supplementary Information Broadening the Chemical Scope of Laccases: Selective Deprotection of N-Benzyl Groups. (n.d.). Retrieved January 24, 2026, from [Link]

-

Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide. (n.d.). Defense Technical Information Center. Retrieved January 24, 2026, from [Link]

-

Solvent-Free Mechanochemical Deprotection of N-Boc Group. (2017, June 8). FULIR. Retrieved January 24, 2026, from [Link]

-

Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. (n.d.). PMC - NIH. Retrieved January 24, 2026, from [Link]

-

Fischer Esterification. (n.d.). Organic Chemistry Portal. Retrieved January 24, 2026, from [Link]

-

(PDF) A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. (2015, November 3). ResearchGate. Retrieved January 24, 2026, from [Link]

-

Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. (n.d.). Retrieved January 24, 2026, from [Link]

-

N-Terminal Deprotection - Fmoc removal. (n.d.). Aapptec Peptides. Retrieved January 24, 2026, from [Link]

-

Improved Procedure for the Selective N-Debenzylation of Benzylamines by Diisopropyl Azodicarboxylate. (2015, August 10). ResearchGate. Retrieved January 24, 2026, from [Link]

-

20.7: Chemistry of Nitriles. (2022, January 19). LibreTexts. Retrieved January 24, 2026, from [Link]

-

Industrially Viable Preparation of N-Benzyl-4-formylpiperidine, a Key Intermediate of Donepezil. (2013, March 20). Taylor & Francis. Retrieved January 24, 2026, from [Link]

- CN105153211A - Method for synthesis of 1-(N-Boc-4-piperidine)-4-pyrazoleboronic acid pinaol ester - Google Patents. (n.d.).

-

A simple one-pot procedure for the direct conversion of alcohols into alkyl nitriles using TsIm. (2007, July 21). Sciencemadness.org. Retrieved January 24, 2026, from [Link]

-

ORGANIC CONVERSIONS : Lower aliphatic alcohol to higher using Cyanide group (Nitriles). (2017, June 23). YouTube. Retrieved January 24, 2026, from [Link]

-

The Use of Tin (IV) Chloride to Selectively Cleave Benzyl Esters over. (n.d.). DalSpace. Retrieved January 24, 2026, from [Link]

-

Advice on N-boc deprotection in the presence of acid sensitive groups. (2024, February 27). Reddit. Retrieved January 24, 2026, from [Link]

-

BOC Deprotection. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved January 24, 2026, from [Link]

-

Fischer Esterification-Typical Procedures. (2024, January 5). OperaChem. Retrieved January 24, 2026, from [Link]

-

Benzylic Grignard reagent. (n.d.). Retrieved January 24, 2026, from [Link]

-

n-AMYLBENZENE. (n.d.). Organic Syntheses Procedure. Retrieved January 24, 2026, from [Link]

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. caymanchem.com [caymanchem.com]

- 3. mdpi.com [mdpi.com]

- 4. fulir.irb.hr [fulir.irb.hr]

- 5. peptide.com [peptide.com]

- 6. reddit.com [reddit.com]

- 7. BOC Deprotection - Wordpress [reagents.acsgcipr.org]

- 8. apps.dtic.mil [apps.dtic.mil]

- 9. Synthesis of N-Boc 4-piperidone_Chemicalbook [chemicalbook.com]

- 10. N-(tert-Butoxycarbonyl)-4-piperidone synthesis - chemicalbook [chemicalbook.com]

- 11. CN105153211A - Method for synthesis of 1-(N-Boc-4-piperidine)-4-pyrazoleboronic acid pinaol ester - Google Patents [patents.google.com]

- 12. Grignard Reagents Catalog | Oakwood Chemical [discoveroakwoodchemical.com]

- 13. US3161689A - Process for making grignard reagents - Google Patents [patents.google.com]

- 14. Organic Syntheses Procedure [orgsyn.org]

- 15. youtube.com [youtube.com]

- 16. masterorganicchemistry.com [masterorganicchemistry.com]

- 17. Fischer Esterification [organic-chemistry.org]

- 18. athabascau.ca [athabascau.ca]

- 19. Ethyl 4-piperidinecarboxylate synthesis - chemicalbook [chemicalbook.com]

- 20. guidechem.com [guidechem.com]

- 21. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 22. Alcohols to Nitriles - Chemistry Steps [chemistrysteps.com]

- 23. US5756750A - Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions - Google Patents [patents.google.com]

- 24. researchgate.net [researchgate.net]

- 25. Sciencemadness Discussion Board - Deprotection of N-benzyl piperidine compound - Powered by XMB 1.9.11 [sciencemadness.org]

- 26. rsc.org [rsc.org]

- 27. Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon - PMC [pmc.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

- 29. dalspaceb.library.dal.ca [dalspaceb.library.dal.ca]

- 30. CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde - Google Patents [patents.google.com]

- 31. CN116924967A - Preparation method of N-benzyl-4-piperidone - Google Patents [patents.google.com]

- 32. tandfonline.com [tandfonline.com]

A Comprehensive Guide to the Spectroscopic Characterization of Piperidine Intermediates for Drug Discovery and Development

Foreword: The Central Role of the Piperidine Scaffold and the Imperative of Rigorous Spectroscopic Analysis

The piperidine motif is a cornerstone of modern medicinal chemistry, forming the structural heart of a vast array of pharmaceuticals. Its prevalence is a testament to its favorable physicochemical properties, including its ability to impart aqueous solubility and engage in crucial hydrogen bonding interactions with biological targets. Consequently, the synthesis and functionalization of piperidine-based intermediates are daily realities in drug discovery laboratories worldwide. The journey from a novel synthetic concept to a viable drug candidate is, however, paved with the need for unambiguous structural verification at every step. It is here that the trifecta of modern analytical chemistry—Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS)—proves indispensable.

This technical guide is designed for researchers, medicinal chemists, and process development scientists who work with piperidine intermediates. It moves beyond a mere recitation of spectral data, aiming instead to provide a deeper understanding of why these molecules behave as they do under spectroscopic scrutiny. We will explore the characteristic spectral signatures of the piperidine core and its key derivatives, delve into the causal relationships between molecular structure and spectral output, and provide field-tested, self-validating protocols for data acquisition. By fostering a first-principles understanding of the spectroscopic data, this guide aims to empower scientists to make more informed decisions, accelerate their research, and ensure the absolute integrity of their chemical matter.

The Spectroscopic Trinity: A Piperidine-Centric Overview

Before delving into specific intermediates, it is crucial to establish a foundational understanding of how each major spectroscopic technique interrogates the piperidine structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Architectural Blueprint

NMR spectroscopy provides the most detailed insight into the molecular framework of piperidine intermediates. Both ¹H and ¹³C NMR are essential for elucidating the connectivity and stereochemistry of the piperidine ring and its substituents.

-

¹H NMR: Proton NMR is invaluable for determining the substitution pattern on the piperidine ring. The chemical shifts and coupling constants of the ring protons are highly sensitive to their local electronic environment and spatial orientation. For instance, protons on carbons adjacent to the nitrogen atom are deshielded and typically appear at a higher chemical shift (downfield) compared to the other ring protons.

-

¹³C NMR: Carbon NMR provides information on the number and type of carbon atoms in the molecule. The chemical shifts of the piperidine ring carbons are also influenced by the presence of substituents and the electronegativity of the nitrogen atom.

Infrared (IR) Spectroscopy: The Functional Group Fingerprint

IR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule. For piperidine intermediates, IR is particularly useful for confirming the presence of key functionalities introduced during synthesis. The N-H stretch of a secondary amine, the C=O stretch of a ketone or amide, and the C-O stretch of an ester all have characteristic absorption frequencies.

Mass Spectrometry (MS): The Molecular Weight and Fragmentation Puzzle

Mass spectrometry provides the molecular weight of a compound, offering a crucial piece of evidence for its identity. Furthermore, the fragmentation pattern observed in the mass spectrum can provide valuable structural information. The piperidine ring has characteristic fragmentation pathways, often involving cleavage alpha to the nitrogen atom, which can be diagnostic.

The Parent Scaffold: Spectroscopic Data of Piperidine

A thorough understanding of the spectroscopic properties of the parent piperidine molecule is the bedrock upon which we can interpret the spectra of its more complex derivatives.

NMR Spectral Data of Piperidine

The ¹H NMR spectrum of piperidine is characterized by three main signals corresponding to the protons at the C2/C6, C3/C5, and C4 positions, along with a signal for the N-H proton. The protons on the carbons alpha to the nitrogen (C2 and C6) are the most deshielded.

| Proton | ¹H Chemical Shift (ppm) in CDCl₃ |

| C2-H, C6-H | ~2.79 |

| C3-H, C5-H | ~1.58-1.46 |

| C4-H | ~1.58-1.46 |

| N-H | ~2.04 |

The ¹³C NMR spectrum shows three signals for the three chemically distinct carbon atoms in the piperidine ring.

| Carbon | ¹³C Chemical Shift (ppm) in CDCl₃ |

| C2, C6 | ~47.8 |

| C3, C5 | ~27.2 |

| C4 | ~25.2 |

IR Spectral Data of Piperidine

The IR spectrum of piperidine displays characteristic absorptions for the N-H and C-H bonds.

| Functional Group | Characteristic IR Absorption (cm⁻¹) |

| N-H stretch | 3287 (broad) |

| C-H stretch (aliphatic) | 2933, 2852, 2802 |

| N-H bend | 1650-1580 |

Mass Spectrum of Piperidine

The electron ionization (EI) mass spectrum of piperidine shows a prominent molecular ion peak (M⁺) at m/z 85. The base peak is typically observed at m/z 84, resulting from the loss of a hydrogen atom from the molecular ion to form a stable iminium ion.[1]

| m/z | Relative Intensity | Assignment |

| 85 | High | [M]⁺ |

| 84 | 100% | [M-H]⁺ |

| 56 | Moderate | [M-C₂H₅]⁺ |

Key Piperidine Intermediates in Drug Discovery

The following sections provide a detailed spectroscopic analysis of three common and highly important piperidine intermediates.

N-Acetylpiperidine: A Key Amide Intermediate

N-Acetylpiperidine is a fundamental intermediate used to introduce an acetylated piperidine moiety and is a common building block in the synthesis of more complex molecules.

-

¹H NMR: The introduction of the acetyl group significantly affects the chemical shifts of the ring protons. The protons on the carbons alpha to the nitrogen (C2 and C6) are further deshielded due to the electron-withdrawing effect of the carbonyl group. The sharp singlet for the acetyl methyl protons is a key diagnostic feature.

-

¹³C NMR: The carbonyl carbon of the acetyl group gives rise to a characteristic signal in the downfield region of the spectrum (~170 ppm). The ring carbon signals are also shifted compared to piperidine.

-

IR: The most prominent feature in the IR spectrum is the strong absorption band for the amide C=O stretch, typically appearing around 1640 cm⁻¹. The absence of an N-H stretch confirms the formation of the tertiary amide.

-

MS: The molecular ion peak is observed at m/z 127. A characteristic fragmentation pattern involves the loss of the acetyl group.

| Technique | Data |

| ¹H NMR (CDCl₃) | δ 3.52 (t, 4H), 2.11 (s, 3H), 1.63 (m, 6H) |

| ¹³C NMR (CDCl₃) | δ 169.8, 46.8, 26.3, 24.6, 21.4 |

| IR (neat) | C=O stretch: ~1640 cm⁻¹, C-H stretch: ~2930, 2850 cm⁻¹ |

| MS (EI) | [M]⁺ at m/z 127, fragments at m/z 84, 43 |

-

Sample Preparation: Accurately weigh approximately 5-10 mg of N-acetylpiperidine and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Transfer to NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Instrument Setup:

-

Insert the sample into the NMR spectrometer.

-

Lock onto the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Tune the probe for the ¹H frequency.

-

-

Data Acquisition:

-

Acquire the ¹H NMR spectrum using standard acquisition parameters (e.g., 16 scans, 45° pulse angle, 2-second relaxation delay).

-

-

Data Processing:

-

Apply Fourier transformation to the free induction decay (FID).

-

Phase the spectrum to obtain pure absorption lineshapes.

-

Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

-

Integrate the signals to determine the relative proton ratios.

-

4-Piperidone: A Versatile Ketone Building Block

4-Piperidone is a widely used intermediate for the synthesis of a variety of biologically active compounds, including opioids and neuroleptics. The ketone functionality provides a reactive handle for further chemical transformations.

-

¹H NMR: The spectrum is simplified due to the symmetry of the molecule. The protons on the carbons alpha to the carbonyl group (C3 and C5) are deshielded. The protons on the carbons alpha to the nitrogen (C2 and C6) are also deshielded.

-

¹³C NMR: The carbonyl carbon gives a characteristic signal in the very downfield region of the spectrum (~208 ppm). Two other signals are observed for the two other sets of equivalent carbons.

-

IR: The defining feature of the IR spectrum is the strong C=O stretching absorption for the ketone, typically found around 1715 cm⁻¹. The N-H stretch of the secondary amine is also present.

-

MS: The molecular ion peak appears at m/z 99. The fragmentation is influenced by both the nitrogen and the carbonyl group.

| Technique | Data |

| ¹H NMR (CDCl₃) | δ 3.05 (t, 4H), 2.45 (t, 4H), 1.90 (s, 1H, NH) |

| ¹³C NMR (CDCl₃) | δ 208.5 (C=O), 45.5 (C2/C6), 41.0 (C3/C5) |

| IR (neat) | C=O stretch: ~1715 cm⁻¹, N-H stretch: ~3300 cm⁻¹ (broad) |

| MS (EI) | [M]⁺ at m/z 99, fragments at m/z 71, 56, 42 |

-

Instrument Preparation: Ensure the ATR crystal is clean by wiping it with a soft tissue dampened with isopropanol.

-

Background Spectrum: Acquire a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.

-

Sample Application: Place a small amount (a few milligrams) of 4-piperidone solid onto the center of the ATR crystal.

-

Apply Pressure: Use the instrument's pressure arm to ensure good contact between the sample and the crystal.

-

Data Acquisition: Acquire the IR spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Analysis:

-

The resulting spectrum will be displayed in terms of absorbance or transmittance versus wavenumber (cm⁻¹).

-

Identify the key absorption bands and compare them to known values for ketones and secondary amines.

-

Ethyl Piperidine-4-carboxylate: An Ester Intermediate for Further Functionalization

This intermediate is crucial for the synthesis of compounds where a carboxylic acid or ester functionality is required at the 4-position of the piperidine ring.

-

¹H NMR: The spectrum shows signals for the piperidine ring protons, the ethyl group protons (a quartet and a triplet), and the N-H proton. The proton at C4 is deshielded due to the adjacent ester group.

-

¹³C NMR: The ester carbonyl carbon appears around 175 ppm. The spectrum also shows signals for the two carbons of the ethyl group and the three distinct carbons of the piperidine ring.

-

IR: The IR spectrum is characterized by a strong C=O stretching absorption for the ester at ~1730 cm⁻¹ and a C-O stretching absorption around 1180 cm⁻¹. The N-H stretch is also present.

-

MS: The molecular ion is observed at m/z 157.[2] A common fragmentation pathway is the loss of the ethoxy group (-OEt) to give a fragment at m/z 112.

| Technique | Data |

| ¹H NMR (CDCl₃) | δ 4.13 (q, 2H), 3.09 (m, 2H), 2.64 (m, 2H), 2.41 (m, 1H), 1.89 (m, 2H), 1.70 (m, 2H), 1.25 (t, 3H) |

| ¹³C NMR (CDCl₃) | δ 175.2 (C=O), 60.3 (OCH₂), 43.8 (C2/C6), 41.2 (C4), 28.9 (C3/C5), 14.2 (CH₃) |

| IR (neat) | C=O stretch: ~1730 cm⁻¹, C-O stretch: ~1180 cm⁻¹, N-H stretch: ~3300 cm⁻¹ (broad) |

| MS (EI) | [M]⁺ at m/z 157, fragments at m/z 128, 112, 84 |

-

Sample Preparation: Prepare a dilute solution of ethyl piperidine-4-carboxylate in a volatile organic solvent such as methanol or dichloromethane (typically ~1 mg/mL).

-

Instrument Setup:

-

Tune the mass spectrometer using a standard calibrant (e.g., perfluorotributylamine, PFTBA).

-

Set the ion source parameters, including the electron energy (typically 70 eV) and source temperature.

-

-

Sample Introduction: Introduce the sample into the mass spectrometer. For a liquid sample, this is often done via a direct insertion probe or by injection into a gas chromatograph (GC-MS).

-

Data Acquisition: Acquire the mass spectrum over a suitable mass range (e.g., m/z 35-300).

-

Data Analysis:

-

Identify the molecular ion peak.

-

Analyze the major fragment ions and propose fragmentation pathways consistent with the structure of the molecule.

-

Workflow and Visualization

A systematic approach is key to the efficient and accurate spectroscopic characterization of novel piperidine intermediates. The following workflow diagram illustrates a typical process.

Caption: A typical workflow for the synthesis and spectroscopic characterization of a novel piperidine intermediate.

The following diagram illustrates the characteristic alpha-cleavage fragmentation of the piperidine ring in mass spectrometry.

Caption: Alpha-cleavage fragmentation of piperidine in EI-MS.

Conclusion: The Power of a Multi-Spectroscopic Approach

The robust characterization of piperidine intermediates is non-negotiable in the pursuit of novel therapeutics. As we have seen, NMR, IR, and MS each provide a unique and complementary piece of the structural puzzle. A skilled medicinal chemist does not rely on a single piece of data but rather integrates all available spectroscopic information to arrive at an unshakeable structural assignment. It is my hope that this guide will serve as a valuable resource in your synthetic endeavors, fostering a deeper appreciation for the rich information encoded in the spectra of these vital building blocks and ultimately contributing to the successful development of new medicines.

References

-

National Institute of Standards and Technology. (n.d.). Piperidine. In NIST Chemistry WebBook. Retrieved from [Link]

-

PubChem. (n.d.). 1-Acetylpiperidine. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 4-Piperidone. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (2018). Synthesis, characterization and antimicrobial activity of piperidine derivatives. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

Sources

Methodological & Application

Application Note: A Validated Reversed-Phase HPLC Method for the Quantitative Analysis of Ethyl 4-isopropyl-4-piperidinecarboxylate hydrochloride

Abstract

This application note presents a detailed, robust, and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of Ethyl 4-isopropyl-4-piperidinecarboxylate hydrochloride. The method is designed to be specific, accurate, and precise, making it suitable for quality control and stability testing in a pharmaceutical development setting. The causality behind the selection of chromatographic parameters is discussed, and the protocol is grounded in established scientific principles and regulatory guidelines.

Introduction: The Rationale for Method Development

Ethyl 4-isopropyl-4-piperidinecarboxylate hydrochloride is a chemical intermediate of interest in pharmaceutical synthesis. Accurate quantification of this compound is critical for ensuring the quality and consistency of downstream processes and final active pharmaceutical ingredients (APIs). High-performance liquid chromatography (HPLC) is the premier analytical technique for this purpose, offering high resolution, sensitivity, and quantitative accuracy.[1][2]

The primary challenge in developing an HPLC method for this analyte lies in its physicochemical properties. As a hydrochloride salt, the compound is polar and will exist in an ionized state in aqueous solutions. The goal is to achieve adequate retention on a reversed-phase column, which primarily separates compounds based on hydrophobicity, and to ensure a symmetrical peak shape for accurate integration.[3][4] This application note details a method that addresses these challenges through careful selection of the stationary phase, mobile phase composition, and pH.

The method validation is designed in accordance with the International Council for Harmonisation (ICH) guidelines, ensuring that the analytical procedure is fit for its intended purpose.[5][6][7]

Materials and Methods

Instrumentation

-

HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and a diode array detector (DAD).

-

Data Acquisition: Agilent OpenLab CDS ChemStation Edition or equivalent chromatography data software.

-

Analytical Balance: Mettler Toledo XPE205 or equivalent.

-

pH Meter: Calibrated pH meter with a suitable electrode.

-

Filtration Assembly: 0.45 µm and 0.22 µm membrane filters for solvent and sample filtration.

Chemicals and Reagents

-

Ethyl 4-isopropyl-4-piperidinecarboxylate hydrochloride: Reference Standard (>99% purity).

-

Acetonitrile (ACN): HPLC grade.

-

Methanol (MeOH): HPLC grade.

-

Potassium Dihydrogen Phosphate (KH2PO4): Analytical grade.

-

Orthophosphoric Acid (H3PO4): Analytical grade.

-

Water: Deionized water, purified to a resistivity of 18.2 MΩ·cm (e.g., from a Milli-Q system).

Chromatographic Conditions

The selection of chromatographic conditions is based on the need to retain and resolve the polar analyte. A C18 stationary phase is a common starting point for reversed-phase chromatography. The mobile phase consists of a phosphate buffer to control the pH and an organic modifier (acetonitrile) to control the elution strength. A low pH is chosen to suppress the ionization of any residual silanol groups on the silica-based stationary phase, thereby minimizing peak tailing.

| Parameter | Condition | Justification |

| Stationary Phase | C18 Column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm) | Provides good hydrophobic retention and is robust. |

| Mobile Phase A | 25 mM Potassium Phosphate Buffer, pH adjusted to 3.0 with H3PO4 | Buffering capacity ensures a stable pH for reproducible retention times. pH 3.0 ensures the piperidine nitrogen is protonated. |

| Mobile Phase B | Acetonitrile (ACN) | A common organic modifier with a low UV cutoff, suitable for UV detection.[3] |

| Elution Mode | Isocratic: 70% Mobile Phase A / 30% Mobile Phase B | A simple and robust elution mode suitable for a single analyte assay. |

| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and backpressure. |

| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |

| Detection Wavelength | 210 nm | As the analyte lacks a strong chromophore, detection at a low UV wavelength is necessary to achieve adequate sensitivity. |

| Injection Volume | 10 µL | A typical injection volume for standard HPLC analysis. |

| Run Time | 10 minutes | Sufficient to allow for the elution of the main peak and any potential early-eluting impurities. |

Experimental Protocols

Preparation of Mobile Phase

-

Mobile Phase A (25 mM KH2PO4, pH 3.0):

-

Weigh 3.40 g of KH2PO4 and dissolve it in 1000 mL of deionized water.

-

Adjust the pH to 3.0 ± 0.05 with orthophosphoric acid.

-

Filter the buffer solution through a 0.22 µm nylon membrane filter.

-

-

Mobile Phase B (Acetonitrile):

-

Use HPLC-grade acetonitrile directly.

-

-

Final Mobile Phase (for isocratic elution):

-

Premix Mobile Phase A and Mobile Phase B in a ratio of 70:30 (v/v).

-

Degas the final mobile phase by sonication or helium sparging before use.

-

Preparation of Standard and Sample Solutions

-

Standard Stock Solution (1000 µg/mL):

-

Accurately weigh approximately 25 mg of Ethyl 4-isopropyl-4-piperidinecarboxylate hydrochloride reference standard into a 25 mL volumetric flask.

-

Dissolve and dilute to volume with the mobile phase.

-

-

Working Standard Solution (100 µg/mL):

-

Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask.

-

Dilute to volume with the mobile phase.

-

-

Sample Solution (100 µg/mL):

-

Accurately weigh an amount of the sample containing approximately 10 mg of Ethyl 4-isopropyl-4-piperidinecarboxylate hydrochloride into a 100 mL volumetric flask.

-

Dissolve and dilute to volume with the mobile phase.

-

Filter the sample solution through a 0.45 µm PTFE syringe filter before injection.

-

HPLC System Suitability

Before commencing any analysis, the suitability of the chromatographic system must be verified.[8][9] This is achieved by making five replicate injections of the Working Standard Solution (100 µg/mL). The acceptance criteria are as follows:

| Parameter | Acceptance Criteria | Rationale |

| Tailing Factor (Asymmetry) | ≤ 2.0 | Ensures peak symmetry for accurate integration. |

| Theoretical Plates (N) | ≥ 2000 | Indicates good column efficiency and separation power. |

| % RSD of Peak Area | ≤ 2.0% | Demonstrates the precision of the injection and detection system. |

| % RSD of Retention Time | ≤ 1.0% | Indicates the stability of the pump and mobile phase composition. |

Analytical Method Validation

The developed method should be validated according to ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[5][10] The key validation parameters are:

-

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This can be demonstrated by analyzing a placebo and spiked samples.

-

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentration levels should be prepared, and the correlation coefficient (r²) should be ≥ 0.999.

-

Accuracy: The closeness of the test results obtained by the method to the true value. This is determined by applying the method to samples to which known amounts of the analyte have been added (spike recovery). Recoveries should be within 98.0% to 102.0%.

-

Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day, different analysts). The % RSD should be ≤ 2.0%.

-

Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

Data Presentation and Visualization

System Suitability Data

| Injection | Retention Time (min) | Peak Area (mAU*s) | Tailing Factor | Theoretical Plates |

| 1 | 5.21 | 125432 | 1.15 | 5600 |

| 2 | 5.22 | 125678 | 1.14 | 5650 |

| 3 | 5.21 | 125321 | 1.16 | 5580 |

| 4 | 5.23 | 125890 | 1.15 | 5620 |

| 5 | 5.22 | 125555 | 1.14 | 5630 |

| Mean | 5.22 | 125575 | 1.15 | 5616 |

| % RSD | 0.15% | 0.18% | - | - |

Experimental Workflow

Caption: HPLC Analysis Workflow.

System Suitability Logic

Caption: Logic of System Suitability Testing.

Conclusion

The RP-HPLC method described in this application note is a reliable and robust procedure for the quantitative analysis of Ethyl 4-isopropyl-4-piperidinecarboxylate hydrochloride. The method development was based on sound scientific principles to overcome the challenges associated with analyzing a polar compound by reversed-phase chromatography. The detailed protocol and system suitability criteria provide a clear framework for implementation in a quality control laboratory. Adherence to the validation parameters outlined will ensure that the method yields accurate and precise results, in compliance with regulatory expectations.

References

-

International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

-

United States Pharmacopeia. <621> Chromatography. [Link]

-

Phenomenex. Reversed Phase HPLC Method Development. [Link]

-

European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. [Link]

-

ResearchGate. Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt. [Link]

-

European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

-

SIELC Technologies. Separation of Ethyl 4-((4-chlorophenyl)amino)piperidine-1-carboxylate on Newcrom R1 HPLC column. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 70770, Ethyl 4-piperidinecarboxylate. [Link]

-

LCGC International. (2024). Are You Sure You Understand USP <621>?[Link]

-

Acta Poloniae Pharmaceutica. HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. [Link]

-

Pharmaguideline. Steps for HPLC Method Validation. [Link]

-

Agilent. Understanding the Latest Revisions to USP <621>. [Link]

-

AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. [Link]

-

Hichrom. THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. [Link]

-

Scribd. USP-NF 621 Chromatography. [Link]

-

ResearchGate. Recent analytical method developed by RP-HPLC. [Link]

-

National Center for Biotechnology Information. Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. [Link]

Sources

- 1. <621> CHROMATOGRAPHY [drugfuture.com]

- 2. agilent.com [agilent.com]

- 3. phx.phenomenex.com [phx.phenomenex.com]

- 4. researchgate.net [researchgate.net]

- 5. database.ich.org [database.ich.org]

- 6. ema.europa.eu [ema.europa.eu]

- 7. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 8. usp.org [usp.org]

- 9. chromatographyonline.com [chromatographyonline.com]

- 10. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]

Application Note: Strategic Use of Ethyl 4-isopropyl-4-piperidinecarboxylate HCl for the Synthesis of Diverse Compound Libraries

Introduction: The Value of 3D Scaffolds in Drug Discovery

The piperidine ring is a quintessential scaffold in medicinal chemistry, present in over 100 commercially available drugs targeting a wide array of diseases.[1] Its prevalence stems from its ability to serve as a versatile, non-planar bioisostere for carbocyclic rings, improving physicochemical properties such as aqueous solubility while providing well-defined three-dimensional exit vectors for substituents. The introduction of substitution at the 4-position, particularly geminal disubstitution, creates a rigid, sp³-rich core that can effectively probe the complex topology of protein binding sites, an attribute increasingly sought after to move beyond the flat, aromatic-dominated chemical space of traditional compound libraries.[2]

This application note details the strategic utility of Ethyl 4-isopropyl-4-piperidinecarboxylate HCl , a valuable building block for generating focused compound libraries. The presence of a quaternary center bearing an isopropyl group and an ethyl ester provides two orthogonal points for diversification. The isopropyl group introduces a moderate lipophilic character and steric bulk, while the secondary amine and the ester functionality serve as reactive handles for a multitude of synthetic transformations. We will provide field-proven insights and detailed protocols for leveraging this scaffold in drug discovery campaigns.

Physicochemical Properties & Handling

Before its use in synthesis, it is crucial to understand the properties of the starting material.

| Property | Value | Source |

| Molecular Formula | C₁₁H₂₂ClNO₂ | - |

| Molecular Weight | 235.75 g/mol | - |

| Appearance | White to off-white solid | Supplier Datasheet |

| Solubility | Soluble in water, methanol; sparingly soluble in dichloromethane | General Knowledge |

| Storage | Store in a cool, dry place under an inert atmosphere |

Expert Insight: The compound is supplied as a hydrochloride salt to enhance its stability and shelf-life. The protonated piperidine nitrogen is non-nucleophilic. Therefore, for any N-functionalization reaction, it is essential to first convert the salt to its free base form. This is a critical first step that prevents reaction failure.